1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione
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Overview
Description
1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthraquinone with 3-(dimethylamino)propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
Scientific Research Applications
1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound of the anthraquinone family, known for its use in dyes and pigments.
1,4-Diaminoanthraquinone: A derivative with applications in redox flow batteries and as a dye intermediate.
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Uniqueness
1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
98130-01-9 |
---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C19H20N2O2/c1-21(2)12-6-11-20-16-10-5-9-15-17(16)19(23)14-8-4-3-7-13(14)18(15)22/h3-5,7-10,20H,6,11-12H2,1-2H3 |
InChI Key |
AUTAHOOPSKTOHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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